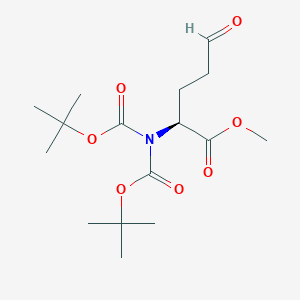

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

Description

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS: 192314-71-9) is a chiral, Boc-protected α-amino acid derivative widely utilized as a key intermediate in organic synthesis. Its structure features:

- A methyl ester at the carboxyl terminus.

- Two tert-butoxycarbonyl (Boc) groups protecting the amino functionality.

- A keto group at the 5-position of the pentanoate backbone.

- (2S) stereochemistry, critical for enantioselective synthesis .

This compound is pivotal in synthesizing enantiopure non-natural α-amino acids via Wittig reactions with alkylidene triphenylphosphoranes, enabling side-chain elongation and functionalization . It is derived from L-glutamic acid through selective reduction and Boc protection .

Properties

IUPAC Name |

methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h10-11H,8-9H2,1-7H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDVERRTEUYROC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(CCC=O)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N([C@@H](CCC=O)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450653 | |

| Record name | Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192314-71-9 | |

| Record name | Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

-

Dual Boc Protection :

L-Glutamic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) under anhydrous conditions. This step protects both amine groups, yielding tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]pentanedioate. -

Selective Reduction of γ-Methyl Ester :

The γ-methyl ester is selectively reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H) at -78°C. This step avoids over-reduction to the alcohol, preserving the keto group at the 5-position. -

Methyl Esterification :

The α-carboxylic acid is esterified with methanol under acidic conditions (e.g., HCl/MeOH) to form the methyl ester.

Table 1: Synthetic Route from L-Glutamic Acid

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM, 25°C, 24h | 85–90% |

| Selective Reduction | DIBAL-H, THF, -78°C, 2h | 70–75% |

| Methyl Esterification | HCl/MeOH, reflux, 6h | 95% |

Boc Protection Strategies

The dual Boc protection step is critical for preventing unwanted side reactions during subsequent transformations. Two methodologies are prevalent:

Sequential Protection

One-Pot Protection

Both Boc groups are introduced simultaneously using 2.2 equivalents of Boc₂O and TEA in DCM.

Table 2: Boc Protection Method Comparison

| Method | Reagents | Time | Yield |

|---|---|---|---|

| Sequential | Boc₂O (1 eq), DMAP, TEA | 48h | 82% |

| One-Pot | Boc₂O (2.2 eq), TEA | 24h | 88% |

Selective Reduction Techniques

The reduction of the γ-methyl ester to a keto group demands precision to avoid over-reduction.

DIBAL-H Mediated Reduction

Alternative Reductants

-

Lithium Aluminum Hydride (LAH) : Over-reduces esters to alcohols, making it unsuitable.

-

Sodium Borohydride (NaBH₄) : Ineffective for ester reduction under mild conditions.

Purification and Characterization

Purification Methods

Characterization Data

Table 3: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Boc tert-butyl | 1.44 | Singlet | 18H |

| α-CH | 4.70 | Doublet | 1H |

| Aldehyde | 9.60 | Singlet | 1H |

Industrial-Scale Considerations

Flow Microreactor Systems

Cost-Efficiency

-

Boc₂O Consumption : 2.2 equivalents optimized for minimal waste.

-

Solvent Recovery : THF and DCM are recycled via distillation, reducing costs by ~30%.

Challenges and Solutions

Stereochemical Integrity

Thermal Stability

-

Decomposition : Occurs above 150°C, limiting high-temperature steps.

-

Solution : Conduct reactions below 100°C and under inert atmosphere.

Emerging Methodologies

Enzymatic Protection

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:

Deprotection: Removal of the Boc groups using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution: Nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: TFA, oxalyl chloride in methanol.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acids or substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Structure and Properties

- Molecular Formula : C16H27N2O7

- Molecular Weight : 345.39 g/mol

- CAS Number : 192314-71-9

The compound's structure includes two Boc groups that protect the amine functionalities, preventing unwanted side reactions during synthesis. The synthesis typically involves protection of amino acids using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine under mild conditions.

Synthetic Routes

The synthesis of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate can be achieved through several methods:

- Boc Protection : The amino acid is treated with Boc2O and a base to form the Boc-protected derivative.

- Deprotection : Removal of Boc groups can be performed using trifluoroacetic acid (TFA) or oxalyl chloride in methanol, allowing for further functionalization.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles under basic conditions.

Peptide Synthesis

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate serves as a crucial intermediate in the synthesis of peptides. The Boc groups allow for selective reactions that facilitate the construction of complex peptide chains. For instance, it can be used to synthesize specific α-amino acids through various transformations.

Enzyme Mechanism Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. The ability to modify the amine functionalities allows researchers to investigate how different peptide structures affect enzyme activity and binding.

Pharmaceutical Development

The compound acts as a precursor for developing pharmaceuticals and therapeutic agents. Its role in synthesizing bioactive peptides makes it valuable in drug discovery processes aimed at targeting specific biological pathways.

Fine Chemicals Production

In industrial applications, Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is employed in the production of fine chemicals and specialty materials. Its stability under various reaction conditions allows for large-scale synthesis processes.

Case Study 1: Peptide Synthesis

A notable application of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate was demonstrated in the synthesis of (S)-α-amino oleic acid. The process involved several steps:

- Boc Protection : The starting amino acid was protected using Boc groups.

- Coupling Reactions : The protected amino acid was coupled with other amino acids to form a peptide bond.

- Deprotection : Final deprotection yielded the desired α-amino acid with high purity.

This synthesis pathway illustrates the compound's utility in generating complex molecules efficiently.

Case Study 2: Enzyme Interaction Studies

Research involving Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate focused on its interactions with specific enzymes. By modifying the amine groups, researchers were able to create derivatives that displayed varying affinities for enzyme binding sites, providing insights into enzyme specificity and activity modulation.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate primarily involves the protection and deprotection of amine groups. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs differing in ester groups , protecting groups , stereochemistry , and functional moieties (Table 1).

Table 1: Structural and Functional Comparison

Functional and Reactivity Differences

Ester Group Flexibility

- Methyl/tert-Butyl Esters : The methyl ester in the target compound offers higher reactivity in nucleophilic acyl substitutions compared to bulkier tert-butyl esters (e.g., in ), which are more stable under acidic conditions. Allyl esters (e.g., ) enable orthogonal deprotection via palladium-catalyzed reactions.

- Carboxylic Acid Derivatives : The free carboxylic acid form (e.g., ) is less common but critical for direct coupling in solid-phase peptide synthesis.

Protection Strategies

- Bis-Boc vs. Single Boc: Bis-Boc protection (target compound) enhances steric shielding of the amino group, reducing side reactions during Wittig olefination . Analogs with single Boc groups (e.g., ) prioritize selective deprotection for stepwise functionalization.

Stereochemical Impact

- The (2S) configuration in the target compound ensures compatibility with natural amino acid biosynthesis pathways. In contrast, (2R) analogs (e.g., ) are rare but valuable for studying stereochemical effects on biological activity.

Functional Group Modifications

- 5-Keto Group: Central to Wittig reactions, enabling C–C bond formation (e.g., δ,ε-unsaturated α-amino acids in ).

- Amino/Benzyloxy Substituents: Compounds like and introduce additional nucleophilic or photolabile groups, expanding utility in imaging or photolytic cleavage applications.

Wittig Reaction Efficiency

- The target compound reacts with ω-trityloxy alkylidene phosphoranes to yield δ,ε-unsaturated α-amino acids in 58–98% yields after hydrogenation .

- tert-Butyl ester analogs (e.g., ) show lower reactivity in Wittig reactions due to steric hindrance, often requiring harsher conditions.

Radiolabeling and Imaging

Research Findings and Industrial Relevance

- Scalability : The target compound’s synthesis from L-glutamic acid is scalable (gram-scale, 58–98% yields) but faces commercial availability challenges .

- Thermal Stability : Boc-protected derivatives exhibit decomposition above 150°C, limiting high-temperature applications .

- Safety Profile: Analogs with free amino groups (e.g., ) carry higher toxicity (H302, H315 warnings) compared to the bis-Boc-protected target compound .

Biological Activity

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is a significant compound in organic chemistry, particularly in peptide synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure : Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate features two tert-butoxycarbonyl (Boc) protecting groups on the amino functionalities, enhancing its stability and reactivity in various chemical reactions.

Molecular Formula : C₁₃H₂₃N₃O₅

CAS Number : 192314-71-9

Synthesis

The synthesis of this compound typically involves the protection of amino acids using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction is generally performed under mild conditions to yield the desired Boc-protected amino acid derivatives.

Synthetic Route

- Protection of Amino Acid : The amino acid is treated with Boc₂O and triethylamine in a suitable solvent.

- Purification : The product is purified using column chromatography.

- Characterization : Characterization is performed using NMR and mass spectrometry to confirm the structure.

Biological Activity

Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate exhibits several biological activities primarily due to its role as a precursor in peptide synthesis and its interactions with various biological targets.

The compound's mechanism involves:

- Deprotection : The Boc groups can be removed using trifluoroacetic acid (TFA), exposing free amine groups that participate in further reactions.

- Substitution Reactions : The deprotected amine can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.

Applications in Research and Industry

- Peptide Synthesis : It serves as an intermediate for synthesizing peptides, which are crucial for drug development.

- Medicinal Chemistry : It is used to create compounds that may exhibit therapeutic effects, particularly in cancer research where peptide-based drugs are explored .

- Biochemical Studies : The compound aids in studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules .

Study 1: Peptide Synthesis

A study demonstrated the successful use of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate in synthesizing bioactive peptides. The synthesized peptides showed promising activity against specific cancer cell lines, indicating potential therapeutic applications .

Study 2: Enzyme Inhibition

Research involving azumamide derivatives synthesized from this compound highlighted its role as a selective inhibitor of histone deacetylases (HDACs). The findings revealed that modifications to the structure could enhance potency against specific HDAC isoforms, making it valuable for developing targeted cancer therapies .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | Applications |

|---|---|---|---|

| Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate | Two Boc groups | Precursor for peptides | Drug development, enzyme studies |

| Methyl (2S)-2-amino-5-oxopentanoate | No Boc protection | More reactive | Limited applications |

| Methyl (2S)-2-(tert-butoxycarbonyl)amino-5-oxopentanoate | One Boc group | Intermediate activity | Peptide synthesis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate from L-glutamic acid?

- Methodology : The compound is synthesized from L-glutamic acid through sequential protection, selective reduction, and esterification. Key steps include:

Dual Boc protection of the amino group using di-tert-butyl dicarbonate.

Selective reduction of the γ-methyl ester group with DIBALH (diisobutylaluminum hydride) at low temperatures (-78°C) to yield the aldehyde intermediate.

Esterification of the α-carboxylic acid with methanol to form the methyl ester.

- Critical Note : The stereochemical integrity of the (2S)-configuration is preserved through controlled reaction conditions .

Q. How is the stereochemical purity of Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate confirmed during synthesis?

- Characterization Techniques :

- ¹H/¹³C NMR : Analysis of coupling constants and chemical shifts to verify stereochemistry (e.g., δ ~5.0 ppm for Boc groups).

- Mass Spectrometry (FAB-MS or ESI-MS) : Confirmation of molecular ion peaks (e.g., m/z 372 [M+H]⁺).

- Chiral HPLC : To ensure enantiopurity (>98% ee) using chiral stationary phases .

Advanced Research Questions

Q. What challenges arise in optimizing Wittig reactions using Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate, and how are they addressed?

- Key Challenges :

- Ylide Reactivity : Bulky ylides (e.g., ω-trityloxy alkylidene triphenylphosphoranes) may reduce reaction yields due to steric hindrance.

- Solvent and Temperature : Use of anhydrous THF or DCM at -78°C to minimize side reactions.

- Solutions :

- Pre-activation of Ylides : Using strong bases like NaHMDS to generate reactive ylides.

- Post-reduction : Hydrogenation of δ,ε-unsaturated products to stabilize ω-functionalized α-amino acids .

Q. How does the choice of ylide structure influence the side chain length in ω-functionalized α-amino acids derived from this compound?

- Mechanistic Insight : The ylide’s alkyl chain length (e.g., derived from alkanediols or dibromides) directly determines the ω-position functionality. For example:

- C10 ylides yield α-amino acids with 10-carbon side chains.

- Trityl-protected ylides enable selective deprotection for hydroxyl group introduction.

Q. What strategies prevent racemization during the synthesis of non-natural α-amino acids using this intermediate?

- Racemization Risks : Occur during Boc deprotection or under basic conditions.

- Mitigation :

- Low-Temperature Reactions : Conduct reductions (e.g., DIBALH) at -78°C.

- Mild Deprotection : Use TFA (trifluoroacetic acid) in dichloromethane instead of harsh acidic conditions.

- Steric Shielding : The bulky tert-butoxycarbonyl (Boc) groups protect the chiral center .

Q. How can researchers troubleshoot discrepancies in spectroscopic data when synthesizing derivatives of this compound?

- Common Issues :

- Unexpected Peaks in NMR : May indicate incomplete Boc protection or side reactions.

- Mass Discrepancies : Suggest hydrolysis of ester groups or residual solvents.

- Resolution :

- Repeat Purification : Use flash chromatography or recrystallization.

- Cross-Validation : Compare data with corrected literature (e.g., revised chemical names in ) .

Q. In palladium-catalyzed annulation reactions, how does this compound facilitate the synthesis of tryptophan analogs?

- Mechanism : The aldehyde group in Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate reacts with ortho-iodoanilines via Pd-mediated cross-coupling to form indole rings.

- Outcome : Generates N-Boc-N-methyl-tryptophans with high enantiomeric excess, applicable to peptide antibiotics or enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.